molecular formula C21H23NO B13125691 1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol CAS No. 65910-24-9

1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol

Cat. No.: B13125691
CAS No.: 65910-24-9
M. Wt: 305.4 g/mol
InChI Key: KMVMTQNAAZGKHJ-UHFFFAOYSA-N
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Description

1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol is an organic compound with the molecular formula C21H23NO. It is a member of the class of compounds known as arylamines, which are characterized by the presence of an amino group attached to an aromatic ring. This compound is notable for its unique structure, which includes a cyclohexanol moiety linked to a diphenylamino group via a propynyl chain.

Preparation Methods

The synthesis of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and diphenylamine as the primary starting materials.

    Reaction Conditions: The reaction involves the formation of a propynyl linkage between the cyclohexanol and diphenylamine. This is achieved through a series of steps that include the use of reagents such as propargyl bromide and a base like potassium carbonate.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.

Scientific Research Applications

1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol can be compared with other similar compounds, such as:

    1-(3-(Indol-1-yl)prop-1-yn-1-yl)cyclohexanol: This compound has an indole group instead of a diphenylamino group, which may result in different biological activities and chemical properties.

    1-(3-(Diphenylamino)prop-1-yn-1-yl)benzene: This compound lacks the cyclohexanol moiety, which may affect its solubility and reactivity.

    1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanone:

Biological Activity

1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol, with the molecular formula C21H23NO, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound belongs to the class of arylamines, characterized by an amino group attached to an aromatic ring. Its structure includes a cyclohexanol moiety linked to a diphenylamino group via a propynyl chain. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 65910-24-9
Molecular Formula C21H23NO
Molecular Weight 305.4 g/mol
IUPAC Name 1-[3-(N-phenylanilino)prop-1-ynyl]cyclohexan-1-ol
InChI Key KMVMTQNAAZGKHJ-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby modulating their activity. Studies have shown that similar compounds can inhibit enzymes critical for various cellular processes, potentially affecting pathways related to cancer and inflammation .

Cytotoxicity

In vitro studies have assessed the cytotoxic properties of this compound against various cell lines. Preliminary findings suggest that it exhibits significant cytotoxicity towards certain cancer cell lines while showing lower toxicity towards normal human cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Antiparasitic Activity

Additionally, compounds structurally related to this compound have demonstrated antiparasitic activity against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings highlight its potential as a lead compound for developing new antiparasitic drugs .

The mechanism of action for this compound involves several pathways:

Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Cell Signaling Modulation: By interacting with cell surface receptors, it could influence intracellular signaling cascades that regulate cell proliferation and apoptosis.

Gene Expression Alteration: The compound may also affect gene expression profiles, leading to changes in cellular behavior and responses .

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various diphenylamine derivatives on human cancer cell lines. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some demonstrating significant potency against leukemia and colon cancer cells .

Study 2: Antiparasitic Efficacy

Another investigation focused on the antiparasitic properties of related compounds against T. cruzi and L. infantum. The results showed low micromolar potencies against these parasites without significant toxicity to mammalian cells, suggesting a promising therapeutic window for drug development .

Properties

CAS No.

65910-24-9

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1-[3-(N-phenylanilino)prop-1-ynyl]cyclohexan-1-ol

InChI

InChI=1S/C21H23NO/c23-21(15-8-3-9-16-21)17-10-18-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,23H,3,8-9,15-16,18H2

InChI Key

KMVMTQNAAZGKHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CCN(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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